Copper;copper(1+);hydrazine;sulfate
Description
Contextualization of Copper-Hydrazine-Sulfate Systems in Advanced Inorganic and Materials Chemistry Research
Copper-hydrazine-sulfate systems are of significant interest in advanced inorganic and materials chemistry due to the versatile nature of their components. Copper can exist in multiple oxidation states, most commonly +1 (cuprous) and +2 (cupric), each with its own preferred coordination geometries. mdpi.com Hydrazine (B178648) (N₂H₄) is a versatile molecule that can act as a reducing agent or as a bridging ligand, connecting two metal centers through its two nitrogen atoms, each possessing a lone pair of electrons. nih.gov The sulfate (B86663) anion (SO₄²⁻) can act as a counter-ion or participate directly in the coordination sphere, bridging multiple metal centers. nih.gov
The combination of these three components gives rise to materials with unique structural and functional properties. Research has shown that hydrazine can do more than just reduce copper ions; it can also be integrated into the crystal lattice of nanoparticles to form composite materials. nih.gov For instance, the reduction of copper(II) hydroxide (B78521) with hydrazine can lead to the formation of composite Cu₂O-N₂H₄ branched nanostructures. nih.gov This dual role of hydrazine as both a reductant and a coordinating ligand opens up unexplored avenues for creating novel composite materials. nih.gov
The study of copper-based coordination polymers, in general, is a burgeoning field. rsc.orgmdpi.commdpi.com These materials are built from repeating coordination entities extending in one, two, or three dimensions. rsc.orgnih.gov The properties of these polymers, such as their optical and electrical characteristics, can be tuned by carefully selecting the metal ion, the organic ligand, and the counter-ion. rsc.org Copper(I) coordination polymers, for example, have been investigated for their semiconductive behavior. rsc.org The incorporation of hydrazine and sulfate into such structures offers a pathway to new materials with potentially useful applications in energy conversion, sensing, and catalysis. nih.govmdpi.com The synthesis of uniform copper particles through the hydrazine reduction of copper sulfate solutions is a prime example of its application in materials chemistry, with the resulting powders being valuable for applications like electrically conductive coatings. koreascience.krresearchgate.net
Table 1: Examples of Copper-Hydrazine System Research Findings
| Research Focus | Key Findings | Reference(s) |
|---|---|---|
| Nanoparticle Synthesis | Hydrazine acts as both a reducing agent and a coordinating ligand, forming composite Cu₂O-N₂H₄ nanostructures from copper(II) hydroxide precursors. nih.gov | nih.gov |
| Uniform Particle Formation | The reduction of copper sulfate by hydrazine can produce highly dispersed, uniform copper particles, with the process influenced by pH and additives like Na₄P₂O₇. koreascience.krresearchgate.net | koreascience.krresearchgate.net |
| Coordination Polymers | Copper(I) can form one-, two-, and three-dimensional coordination polymers with various ligands, exhibiting properties like semiconductivity. rsc.orgnih.gov | rsc.orgnih.gov |
Historical Overview of Hydrazine and Copper Interactions in Chemical Synthesis and Catalysis
The history of hydrazine and its interactions with copper is rooted in the foundational discoveries of nitrogen chemistry in the late 19th century. The name "hydrazine" was first proposed by the German chemist Emil Fischer in 1875. hydrazine.comwikipedia.org A few years later, in 1887, Theodor Curtius successfully synthesized hydrazine sulfate by treating organic diazides with dilute sulfuric acid, although he was unable to isolate pure hydrazine at the time. hydrazine.comwikipedia.org Pure anhydrous hydrazine was first prepared in 1895 by the Dutch chemist Lobry de Bruyn. hydrazine.comwikipedia.org
Early in the 20th century, the practical applications of these interactions began to be documented. An early laboratory procedure described the formation of a light-blue crystalline precipitate, a double salt of copper sulfate and hydrazine sulfate, from the mother liquor of hydrazine sulfate synthesis. orgsyn.org This demonstrated a straightforward coordination reaction between the two components. orgsyn.org
Over the decades, the understanding of copper-hydrazine systems evolved from simple salt formation to more complex coordination chemistry. Researchers began to investigate the structure and properties of complexes formed between copper salts and hydrazine, noting the formation of both copper(I) and copper(II) complexes. dtic.mil For example, the reaction of copper(I) chloride with anhydrous hydrazine was found to yield CuCl·2N₂H₄. dtic.mil Studies also explored the role of copper as a catalyst in reactions involving hydrazine. The decomposition of hydrazine, for instance, is significantly enhanced by the presence of cupric ions. steamforum.com More recent research has focused on the catalytic activity of in situ formed copper complexes with hydrazine hydrate (B1144303) for specific organic transformations, such as the reduction of alkynes. acs.orgacs.orgnih.gov This catalytic system leverages the redox potential of the copper complex, which is generated through the reduction of a copper(II) source like copper sulfate by hydrazine hydrate. acs.org This historical progression highlights a deepening understanding of the dual functionality of hydrazine as both a ligand and a reductant in its interactions with copper. nih.gov
Table 2: Timeline of Key Developments in Copper-Hydrazine Chemistry
| Year | Development | Key Figure/Finding | Reference(s) |
|---|---|---|---|
| 1875 | Name "hydrazine" coined. | Emil Fischer | hydrazine.comwikipedia.org |
| 1887 | First synthesis of hydrazine sulfate. | Theodor Curtius | hydrazine.comwikipedia.org |
| 1895 | First preparation of pure anhydrous hydrazine. | Lobry de Bruyn | hydrazine.comwikipedia.org |
| 1921 | Documented procedure for forming a double salt of copper sulfate and hydrazine sulfate. | Organic Syntheses | orgsyn.org |
| 1979 | Detailed study on the interaction of hydrazine with copper(II) chloride, identifying various copper(II), copper(I), and mixed-valence species. | Research Publication | dtic.milacs.org |
Structure
2D Structure
Properties
CAS No. |
53433-02-6 |
|---|---|
Molecular Formula |
Cu2H4N2O4S+ |
Molecular Weight |
255.20 g/mol |
IUPAC Name |
copper;copper(1+);hydrazine;sulfate |
InChI |
InChI=1S/2Cu.H4N2.H2O4S/c;;1-2;1-5(2,3)4/h;;1-2H2;(H2,1,2,3,4)/q+1;+2;;/p-2 |
InChI Key |
TZCMLXIEMPAOQW-UHFFFAOYSA-L |
Canonical SMILES |
NN.[O-]S(=O)(=O)[O-].[Cu+].[Cu+2] |
Origin of Product |
United States |
Synthetic Methodologies for Copper I Hydrazine Sulfate and Analogous Copper Hydrazine Sulfate Species
Chemical Reduction Strategies for Copper(I) Formation
The formation of copper(I) species from copper(II) precursors is a critical step in the synthesis of the target compounds. Chemical reduction is a widely employed strategy, with hydrazine (B178648) often playing a dual role as both a reductant and a ligand.
Hydrazine as a Reductant for Copper(II) Sulfate (B86663) Precursors in Solution-Phase Synthesis
The reaction between copper(II) sulfate and hydrazine can be influenced by the stoichiometry of the reactants. For instance, the addition of a saturated copper sulfate solution to the filtrate from hydrazine sulfate synthesis can lead to the precipitation of a light-blue double salt of copper sulfate and hydrazine sulfate. orgsyn.orgyoutube.com This adduct can then be processed to recover hydrazine sulfate. orgsyn.org The formation of this double salt highlights the ability of hydrazine to bridge copper centers and interact with sulfate ions in the solution. youtube.com
In acidic solutions, the interaction between hydrazine and copper(II) salts can be complex, with redox reactions being facilitated by high concentrations and elevated temperatures, leading to the evolution of nitrogen gas and the formation of copper(I)-containing products. dtic.mil
Controlled Synthesis of Copper(I) Nanoparticles via Hydrazine Reduction in Sulfate Media
The reduction of copper(II) sulfate by hydrazine can be controlled to produce copper(I) nanoparticles. The size, morphology, and stability of these nanoparticles are influenced by various factors, including the presence of stabilizing agents and the reaction conditions. For instance, the use of surfactants like cetyltrimethylammonium bromide (CTAB) and polymers like polyvinylpyrrolidone (B124986) (PVP) can help control the growth and prevent the agglomeration of the nanoparticles. acs.org
The synthesis process often involves the initial formation of copper(I) oxide (Cu₂O) nanoparticles, which can then be converted to copper nanoparticles upon further reduction with hydrazine. koreascience.kr For example, fine Cu₂O particles with a size of around 50 nm can be produced in the initial reduction process, which are then transformed into copper particles. koreascience.kr The formation of copper nanoparticles is often identified by the appearance of a surface plasmon resonance (SPR) peak in the optical spectra. researchgate.net
Research has shown that stable and well-dispersed spherical copper nanoparticles can be synthesized using hydrazine hydrate (B1144303) as the reducing agent. gncl.cn The process can be optimized to achieve high conversion rates of Cu²⁺ and produce nanoparticles with a narrow size distribution. gncl.cn
Influence of Reaction Parameters on Copper Oxidation State and Product Morphology
The outcome of the synthesis of copper-hydrazine-sulfate species is highly dependent on several reaction parameters. These parameters dictate the oxidation state of copper in the final product and its morphology.
pH: The pH of the reaction solution plays a crucial role. In alkaline conditions (pH > 11), the formation of intermediate species like (NHCu₃)₄SO₄ can occur when ammonia (B1221849) is present. koreascience.kr For the synthesis of nano-copper powders, a pH of 12 has been identified as optimal. gncl.cn The pH also affects the release rates of copper from alloys in the presence of hydrazine, with different trends observed for different alloys. iaea.orgosti.gov
Temperature: Temperature influences the reaction kinetics and the final product characteristics. For example, reducing a Cu(NH₃)₄SO₄ solution with hydrazine at 80°C can yield highly dispersed copper particles. koreascience.kr An optimal reaction temperature of 60°C has been reported for the preparation of nano-copper powders. gncl.cn Generally, higher temperatures can lead to increased release rates of copper from alloys. iaea.orgosti.gov
Stoichiometry: The molar ratio of reactants, particularly the ratio of hydrazine to copper, is a critical factor. A stoichiometric amount of hydrazine is required for the complete reduction of Cu(II) to Cu(I). nih.gov An excess of hydrazine can lead to further reduction to Cu(0) or the formation of coordination complexes where hydrazine acts as a ligand. nih.gov For instance, an optimal hydrazine hydrate concentration of 1.5 mol/L has been used for synthesizing nano-copper powders from a 0.5 mol/L CuSO₄·5H₂O solution. gncl.cn
Precursor Concentration: The concentration of the copper(II) sulfate precursor also affects the reaction. Studies on the formation of copper nanoparticles have shown that the intensity of the surface plasmon resonance is dependent on the initial Cu(II) concentration. researchgate.net
The following table summarizes the optimal conditions found in a study for the preparation of nano-copper powders by chemical reduction of copper sulfate with hydrazine hydrate. gncl.cn
| Parameter | Optimal Value |
| Hydrazine hydrate concentration | 1.5 mol/L |
| CuSO₄·5H₂O concentration | 0.5 mol/L |
| Mass ratio of EDTA to PVP | 3:2 (30 g/L and 20 g/L, respectively) |
| pH of reaction solution | 12 |
| Reaction temperature | 60 °C |
| Reaction time | 30 min |
This table illustrates the optimized parameters for a specific synthesis of nano-copper powders.
Ligand-Exchange and Redox-Substitution Routes to Copper(I) Hydrazine Complexes
Beyond direct reduction, copper(I) hydrazine complexes can be synthesized through ligand-exchange and redox-substitution pathways. In these methods, pre-existing copper complexes or salts are treated with hydrazine, which can displace existing ligands and/or induce a redox change in the copper center.
While the provided search results primarily focus on the reductive role of hydrazine, the formation of distinct copper(I)-hydrazine complexes suggests that ligand exchange is an inherent part of the process. dtic.mil For instance, the isolation of a white complex, (N₂H₄)CuCl, from the reaction of copper(II) chloride with hydrazine in acidic solution points to the formation of a copper(I) complex where hydrazine acts as a bridging ligand. dtic.mil The formation of a double salt of copper sulfate and hydrazine sulfate also implies a coordination interaction between copper, hydrazine, and sulfate ions. orgsyn.orgyoutube.com
The synthesis of various copper(II) complexes with hydrazine and its derivatives has been reported, which could potentially serve as precursors for redox-substitution reactions to obtain copper(I) species. asianpubs.orgresearchgate.net However, detailed studies focusing specifically on ligand-exchange and redox-substitution routes for the synthesis of copper(I) hydrazine sulfate are not extensively covered in the provided results.
Innovative Green Synthesis Approaches for Copper-Hydrazine Composites
In recent years, there has been a growing interest in developing environmentally friendly or "green" synthesis methods for nanomaterials. nih.gov These approaches aim to replace hazardous chemicals like hydrazine with non-toxic, biodegradable alternatives derived from natural sources. nih.govrsc.org
While hydrazine itself is a toxic chemical, the principles of green chemistry can be applied to the synthesis of copper-based nanomaterials by utilizing biomolecules from plant extracts, fungi, or other biological sources as reducing and capping agents. nih.govresearchgate.netnih.govresearchgate.net These biomolecules, which include phytochemicals, can effectively reduce copper ions and stabilize the resulting nanoparticles, offering a more sustainable and eco-friendly alternative to conventional chemical reduction methods. nih.govrsc.org
For example, extracts from various plants have been successfully used to synthesize copper-based nanomaterials. nih.govresearchgate.net The phytochemicals present in these extracts can act as both reducing and stabilizing agents. nih.gov Similarly, fungi have been explored for the biosynthesis of copper oxide nanoparticles. researchgate.net
Although these green methods typically avoid the use of hydrazine, they represent an important and innovative direction in the synthesis of copper-based composites. The knowledge gained from these green synthesis approaches could potentially be adapted to develop more environmentally benign methods for producing copper-hydrazine-sulfate materials, for instance, by combining a green-synthesized copper precursor with hydrazine under controlled conditions.
Structural Characterization and Spectroscopic Elucidation of Copper I Hydrazine Sulfate Species
Advanced Crystallographic Techniques for Structural Determination
Crystallographic methods are indispensable for determining the precise atomic arrangement within a crystalline solid. Techniques such as Single Crystal X-ray Diffraction (SC-XRD) and Powder X-ray Diffraction (PXRD) offer complementary information, from detailed molecular structures to bulk phase purity.
Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for elucidating the exact three-dimensional structure of a crystalline compound, providing precise data on bond lengths, bond angles, and atom connectivity. While detailed SC-XRD studies specifically for a simple copper(I)-hydrazine-sulfate complex are not extensively documented in the cited literature, valuable structural insights can be drawn from analogous compounds.
For instance, the study of related transition metal hydrazine (B178648) sulfate (B86663) complexes, such as dihydraziniochromium(II)-di-μ-sulfato, [Cr(N2H5)2(SO4)2], reveals key structural motifs that may be relevant. In this compound, the metal ions are linked by pairs of bridging sulfate anions, forming infinite one-dimensional chains. The hydrazinium ions (N2H5+) are coordinated to the metal center, and all their hydrogen atoms are involved in extensive hydrogen bonding with the oxygen atoms of the sulfate groups researchgate.net. This suggests a structural model where the sulfate ion acts as a multidentate ligand, bridging metal centers to form polymeric architectures.
Table 1: Representative Crystallographic Data for an Analogous Metal Hydrazine Sulfate Complex
| Parameter | [Cr(N₂H₅)₂(SO₄)₂] researchgate.net |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.2662 (3) |
| b (Å) | 7.5878 (3) |
| c (Å) | 8.5271 (3) |
| α (°) | 90.137 (2) |
| β (°) | 108.887 (2) |
| γ (°) | 109.284 (2) |
| Z | 1 |
Note: Data for an analogous chromium(II) complex is presented to illustrate potential structural features.
Powder X-ray Diffraction (PXRD) is a crucial technique for the characterization of polycrystalline materials, enabling phase identification, assessment of sample purity, and determination of crystallite size. In the context of copper-hydrazine-sulfate systems, PXRD is particularly useful for analyzing the products of chemical reactions, which often yield microcrystalline powders rather than large single crystals suitable for SC-XRD.
For example, in reactions where copper(II) salts are reduced by hydrazine, PXRD patterns can reveal the composition of the resulting solid. Studies on the reduction of copper hydroxide (B78521) by hydrazine have shown that the final product can be a mixed-phase material. The PXRD pattern of such a material displayed peaks characteristic of crystalline copper(I) oxide (Cu₂O) alongside several additional peaks. These extra reflections were indicative of a second crystalline phase, likely a copper(I) coordination compound containing hydrazine as a ligand nih.gov.
This demonstrates the power of PXRD to distinguish between different solid-state products in a mixture, such as a simple oxide and a more complex coordination polymer. By comparing the experimental diffraction pattern to databases of known materials, the constituent phases can be identified. The positions and intensities of the diffraction peaks are unique to a specific crystal structure, serving as a "fingerprint" for the material researchgate.netlhu.edu.vn. The width of the diffraction peaks can also provide information about the average size of the crystalline domains within the powder.
The coordination geometry around a central metal ion and the binding mode of its ligands are fundamental aspects of a complex's structure. For copper(I), common coordination geometries include linear (2-coordinate), trigonal planar (3-coordinate), and tetrahedral (4-coordinate). The specific geometry adopted depends on the number and type of ligands, steric hindrance, and packing forces within the crystal lattice.
Hydrazine (N₂H₄) is a versatile ligand capable of several binding modes:
Unidentate: The hydrazine molecule binds to a single metal center through one of its nitrogen atoms.
Bridging: The hydrazine molecule links two metal centers, with each nitrogen atom coordinating to a different metal.
Chelating: Both nitrogen atoms of the hydrazine molecule bind to the same metal center. While theoretically possible, this mode is rare due to the steric strain of the resulting three-membered ring.
Structural studies of copper(I)-hydrazine complexes, particularly with chloride counterions, have provided definitive evidence for the bridging binding mode. In the white, diamagnetic complex (N₂H₄)CuCl, infrared spectroscopy established the presence of bridging hydrazine dtic.milresearchgate.net. Theoretical studies using density functional theory (DFT) on the adsorption of hydrazine on copper surfaces also show that hydrazine preferentially bridges surface copper atoms cardiff.ac.uk. This bridging mode allows for the formation of extended one-, two-, or three-dimensional coordination polymers.
In a copper(I)-hydrazine-sulfate system, the coordination environment of the copper(I) ion would be determined by the interplay between the hydrazine ligands and the sulfate anions, which can also act as ligands. Depending on the stoichiometry, copper(I) could be coordinated by nitrogen atoms from one or more hydrazine molecules and oxygen atoms from one or more sulfate ions, likely resulting in a tetrahedral or trigonal planar geometry.
Supramolecular chemistry focuses on the organization of molecules into larger, ordered structures through non-covalent intermolecular interactions. In copper-hydrazine-sulfate complexes, hydrogen bonding is expected to be the dominant force driving the formation of the extended crystal lattice.
The hydrazinium cation (N₂H₅⁺), which can be present under acidic synthesis conditions, and the neutral hydrazine ligand (N₂H₄) are excellent hydrogen bond donors, with multiple N-H groups. The sulfate anion (SO₄²⁻) is a potent hydrogen bond acceptor, with four oxygen atoms. This combination creates a high potential for the formation of extensive and robust hydrogen-bonding networks.
The crystal structure of the analogous [Cr(N₂H₅)₂(SO₄)₂] provides a compelling model for such interactions. In this structure, the coordinated hydrazinium ions are extensively involved in hydrogen bonding with the oxygen atoms of the bridging sulfate groups. These interactions link the one-dimensional polymeric chains into a stable, three-dimensional supramolecular architecture researchgate.net. Similar networks are observed in other coordination complexes, where hydrogen bonds and other weak interactions dictate the molecular packing and crystal stability researchgate.netmdpi.com. The presence of water molecules, either coordinated to the metal or as lattice water, can further expand these networks, potentially forming water channels within the crystal structure.
Comprehensive Spectroscopic Investigations
Spectroscopic techniques probe the energy levels within a molecule and are used to identify the functional groups present and to understand the chemical environment of the atoms.
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups within a compound and probing how their vibrational modes are affected by coordination to a metal ion.
Hydrazine Moiety: The free hydrazine molecule has several characteristic vibrational modes, including N-H stretching, N-H bending (scissoring), and N-N stretching. The IR spectrum of hydrazine sulfate salt shows strong absorptions corresponding to the vibrations of the hydrazinium (N₂H₅⁺) and sulfate ions nist.govresearchgate.netchemicalbook.com. When hydrazine coordinates to a metal ion like copper(I), the frequencies of these vibrations shift. For instance, a study involving the reduction of copper hydroxide identified additional peaks in the IR spectrum at 3150–3350 cm⁻¹ and 1600 cm⁻¹, corresponding to N–H stretching and bending, respectively, confirming the integration of hydrazine as a ligand within the final structure nih.gov. The N-N stretching mode, typically observed around 1070-1100 cm⁻¹ in hydrazine derivatives, is particularly sensitive to the coordination mode (unidentate vs. bridging) researchgate.net.
Sulfate Moiety: The free sulfate ion (SO₄²⁻) has a tetrahedral geometry (T_d symmetry) and exhibits four fundamental vibrational modes. Only two of these, the triply degenerate asymmetric stretching (ν₃) and asymmetric bending (ν₄) modes, are IR active. The symmetric stretching (ν₁) mode is Raman active only.
ν₁ (symmetric stretch): ~981 cm⁻¹ (Raman active)
ν₂ (symmetric bend): ~451 cm⁻¹ (Raman active)
ν₃ (asymmetric stretch): ~1104 cm⁻¹ (IR and Raman active)
ν₄ (asymmetric bend): ~613 cm⁻¹ (IR and Raman active)
When a sulfate ion coordinates to a metal center, its symmetry is lowered. This reduction in symmetry causes the degenerate ν₃ and ν₄ modes to split into multiple bands in both the IR and Raman spectra. Furthermore, the ν₁ mode, which is IR-inactive for the free ion, may become IR active geologyscience.ruijses.comresearchgate.net. The positions and splitting of these sulfate bands provide valuable information about its coordination mode (e.g., unidentate, bidentate, or bridging) and the strength of its interaction with the copper ion and its involvement in hydrogen bonding westernsydney.edu.au.
Table 2: Typical Vibrational Frequencies for Moieties in Copper-Hydrazine-Sulfate Systems
| Moiety | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |
|---|---|---|---|
| Hydrazine (N-H) | Stretching | 3150 - 3350 nih.gov | Position and shape are sensitive to hydrogen bonding and coordination. |
| Hydrazine (N-H) | Bending | ~1600 nih.gov | Shifts upon coordination to the copper ion. |
| Hydrazine (N-N) | Stretching | 1070 - 1100 researchgate.net | Useful for diagnosing the binding mode (e.g., bridging). |
| Sulfate (ν₃) | Asymmetric Stretch | 1080 - 1150 geologyscience.ruresearchgate.net | Often splits into multiple peaks upon coordination, indicating symmetry loss. |
| Sulfate (ν₁) | Symmetric Stretch | ~970 - 985 geologyscience.ruresearchgate.net | Strong in Raman spectra; may become weakly active in IR upon coordination. |
| Sulfate (ν₄) | Asymmetric Bend | ~610 - 640 geologyscience.ruresearchgate.net | Can split into multiple peaks upon coordination. |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Luminescence Characteristics
The electronic properties of copper(I) hydrazine sulfate are rooted in the d¹⁰ electron configuration of the copper(I) ion. Unlike copper(II) complexes, which are known for their vibrant colors arising from d-d electronic transitions, Cu(I) compounds are typically colorless. This is because the 3d orbitals are completely filled, precluding the possibility of an electron being promoted from a lower to a higher energy d orbital by the absorption of visible light docbrown.info. Consequently, the UV-Vis absorption spectrum of a pure copper(I) species is not expected to display these characteristic d-d transition bands. Instead, electronic spectra may be dominated by more intense charge-transfer bands, which typically occur in the ultraviolet region.
While absorption in the visible range is absent, some copper(I) compounds are known for their luminescence properties. Although specific photoluminescence data for copper(I) hydrazine sulfate is not extensively detailed in the literature, the broader family of Cu(I) complexes exhibits notable emissive characteristics. For instance, various mononuclear copper(I) complexes featuring triazole-based ligands have been shown to produce tunable emissions from green to orange in solution and intense blue light in the solid state rsc.org. These emissions are generally attributed to metal-to-ligand charge transfer (MLCT) transitions rsc.org. Furthermore, the related phenomenon of chemiluminescence has been observed during the chemical reduction of copper(II) ions by hydrazine, indicating that light-emitting species can be generated in such reaction systems researchgate.net.
Surface-Sensitive Spectroscopies: X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface analysis technique used to determine the elemental composition and, critically, the chemical and oxidation states of the elements within a sample. For copper-containing compounds, XPS provides a definitive method to distinguish between metallic (Cu⁰), cuprous (Cu¹⁺), and cupric (Cu²⁺) states xpsfitting.comresearchgate.netsurfacesciencewestern.com.
The analysis of copper(I) hydrazine sulfate via XPS would focus on the Cu 2p and Cu LMM Auger regions of the spectrum. A key distinguishing feature for a Cu(I) species is the absence of the strong shake-up satellite peaks on the high binding energy side of the main Cu 2p₃/₂ and Cu 2p₁/₂ photoemission lines. These satellites are a characteristic fingerprint of the d⁹ configuration of Cu(II) and are absent in the d¹⁰ configuration of Cu(I) researchgate.netsurfacesciencewestern.com.
The binding energy of the Cu 2p₃/₂ peak for Cu(I) species typically falls in a narrow range, often overlapping with the peak for metallic copper. To resolve this ambiguity, the Auger parameter, which is derived from the binding energy of the main photoelectron peak and the kinetic energy of the corresponding Auger peak (Cu L₃M₄,₅M₄,₅), is calculated. This parameter provides a more definitive identification of the copper oxidation state xpsfitting.comresearchgate.net.
Interactive Table: Comparative XPS Data for Copper Oxidation States
| Oxidation State | Cu 2p₃/₂ Binding Energy (eV) | Key Spectral Features | Modified Auger Parameter (eV) |
| Cu(I) | ~932.2 - 932.7 | No shake-up satellites | ~1849.1 |
| Cu(II) | ~933.5 - 935.5 | Strong, characteristic shake-up satellites | ~1851.3 |
Note: Values are approximate and can vary slightly based on the chemical environment and instrument calibration. Data compiled from multiple sources. xpsfitting.comresearchgate.net
Microscopic and Morphological Characterization at the Nanoscale
Electron Microscopy Techniques (Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM)) for Particle Morphology, Size Distribution, and Crystalline Nature
Electron microscopy is indispensable for visualizing the morphology, size, and structure of materials at the micro- and nanoscale. Studies on particles produced through the reaction of copper salts with hydrazine reveal diverse morphologies depending on the precise synthesis conditions.
Transmission Electron Microscopy (TEM) analysis of copper nanoparticles synthesized by the reduction of copper(II) sulfate with a hydrazine solution showed the formation of predominantly polyhedral-shaped particles researchgate.net. These nanoparticles exhibited an average size of 44 ± 16 nm. Selected-area electron diffraction (SAED) patterns corresponding to these particles confirmed their crystalline nature researchgate.net.
Interactive Table: Morphological Data from Electron Microscopy Studies
| Precursor | Microscopy Technique | Observed Morphology | Average Particle Size | Reference |
| Copper(II) Sulfate | TEM, SAED | Polyhedral | 44 ± 16 nm | researchgate.net |
| Copper(II) Hydroxide | SEM, TEM | Branched Particles | 256 ± 35 nm | nih.gov |
Atomic Force Microscopy (AFM) for Surface Topography and Nanoscale Features
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional information about a sample's surface topography. It is particularly useful for characterizing nanoscale features and surface roughness without the need for high vacuum conditions.
In the characterization of related metal-hydrazine complexes, AFM has been employed to elucidate their surface characteristics. A study on hydrazine sulfate complexes of several transition metals, including copper, utilized AFM to analyze the resulting particles researchgate.netajol.info. The analysis concluded that the synthesized metal hydrazine complexes were of a nanoscale dimension. Specifically, the particle sizes were determined to be within the range of 10 to 30 nm researchgate.netajol.info. This demonstrates the utility of AFM in confirming the nanostructured nature of these coordination compounds and providing quantitative data on their particle dimensions at the surface level.
| Compound Family | Technique | Finding | Size Range |
| Metal Hydrazine Sulfate Complexes | AFM | Synthesized complexes are in the nanoscale | 10 - 30 nm researchgate.netajol.info |
Reaction Dynamics, Mechanistic Pathways, and Catalytic Competence of Copper Hydrazine Sulfate Species
Catalytic Oxidation Mechanisms of Hydrazine (B178648) by Copper(II) and Copper(I) Species
The catalytic oxidation of hydrazine by copper species is a process of significant interest, underpinned by the versatile redox chemistry of copper, which readily cycles between Cu(I) and Cu(II) oxidation states. The mechanism of this reaction is multifaceted and highly dependent on the specific oxidant and reaction conditions. A common feature across different systems is the formation of a copper-hydrazine complex as a key intermediate.
When hydrogen peroxide is the primary oxidant, studies have shown that the reaction rate is first order with respect to the concentrations of both hydrogen peroxide and copper(II), but notably independent of the hydrazine concentration. dtic.mil This suggests that the rate-determining step involves the reaction of a copper(II)-hydrazine complex with hydrogen peroxide. dtic.mil The formation of this complex is crucial for the catalytic activity.
In systems using peroxydisulfate (S₂O₈²⁻) as the oxidant in an acidic medium, the mechanism appears to be more complex. One study isolated a specific complex, Cu(N₂H₄)₂(HSO₄)₂, indicating the direct coordination of hydrazine to the copper center is a key step. rsc.org The reaction kinetics suggest the formation of an activated complex with a composition of Cu²⁺, CuOH⁺, and N₂H₄·H⁺. rsc.org The proposed involvement of both Cu²⁺ and its hydrolyzed form, CuOH⁺, highlights the influence of pH on the reaction pathway.
The oxidation of hydrazine derivatives, such as hydrazides, can also be catalyzed by copper(II) systems in the presence of air. This process generates azo compounds, which are valuable intermediates in organic synthesis. arkat-usa.org The development of mild, copper-catalyzed aerobic oxidation methods provides a sustainable alternative to harsher, traditional oxidizing agents. arkat-usa.org
| Oxidant | Proposed Active Species | Key Mechanistic Feature | Reference |
|---|---|---|---|
| Molecular Oxygen (O₂) | Copper(I)-hydrazine complex | Cu(I)/Cu(II) redox cycle; H₂O₂ as intermediate. | proquest.com |
| Hydrogen Peroxide (H₂O₂) | Copper(II)-hydrazine complex | Rate is independent of hydrazine concentration, suggesting a pre-equilibrium complex formation. | dtic.mil |
| Peroxydisulfate (S₂O₈²⁻) | Activated complex: [Cu²⁺, CuOH⁺, N₂H₄·H⁺] | Involves hydrolysis of Cu(II); a stable Cu(N₂H₄)₂(HSO₄)₂ complex can be isolated. | rsc.org |
Role of Copper in C-Heteroatom Bond Formation and Organic Transformations
Copper catalysts play a pivotal role in a wide array of organic transformations, particularly in the formation of carbon-heteroatom (C-N, C-O, C-S) bonds. thieme-connect.denih.gov These reactions are fundamental in synthetic chemistry for creating molecules found in pharmaceuticals, natural products, and advanced materials. researchgate.net The utility of copper stems from its low cost, low toxicity, and unique reactivity, which often complements or provides an alternative to catalysis by more expensive precious metals like palladium. thieme-connect.denih.gov
The Chan-Lam coupling reaction is a prominent example of copper-mediated C-heteroatom bond formation. This transformation typically involves the coupling of an amine, alcohol, or thiol with an arylboronic acid at room temperature in the presence of a copper catalyst. researchgate.net The mild reaction conditions make it a highly attractive synthetic method. researchgate.net
In the context of the copper-hydrazine-sulfate system, the copper-hydrazine complex itself can be envisaged as a key player in C-N bond formation. Hydrazine can serve as the nitrogen source for amination reactions. The catalytic cycle would likely involve the coordination of a substrate to the copper center, followed by nucleophilic attack by the coordinated hydrazine or a derivative, leading to the formation of a new C-N bond.
Furthermore, copper's ability to mediate C-H bond functionalization opens another avenue for advanced organic transformations. thieme-connect.deresearchgate.net This strategy allows for the direct conversion of C-H bonds into new C-N or C-O bonds, bypassing the need for pre-functionalized starting materials. The copper-hydrazine complex, with its inherent redox activity, could facilitate the activation of C-H bonds, paving the way for direct amination or other functionalizations. The sulfate (B86663) counter-ion can influence the solubility and Lewis acidity of the copper catalyst, thereby modulating its reactivity and selectivity in these organic transformations.
| Reaction Type | Description | Potential Role of Hydrazine/Sulfate | Reference |
|---|---|---|---|
| Chan-Lam Coupling | Copper-promoted cross-coupling of arylboronic acids with N-H, O-H, or S-H containing compounds. | Hydrazine can act as the N-H nucleophile. Sulfate can influence catalyst activity. | researchgate.net |
| Ullmann Condensation | Classical copper-mediated coupling of aryl halides with amines, alcohols, or thiols, often requiring high temperatures. Modern ligand-assisted protocols allow for milder conditions. | Hydrazine can be used as a nitrogen source or as a ligand for the copper catalyst. | nih.gov |
| C-H Amination | Direct formation of a C-N bond via the functionalization of a C-H bond. | The copper-hydrazine complex could be the active catalyst for activating the C-H bond and delivering the nitrogen moiety. | thieme-connect.deresearchgate.net |
Thermal and Hydrothermal Decomposition Pathways of Copper-Hydrazine-Sulfate Precursors to Advanced Materials
Copper-hydrazine-sulfate complexes serve as versatile single-source precursors for the synthesis of advanced materials, including copper oxides, copper sulfides, and metallic copper nanoparticles. The thermal or hydrothermal decomposition of these precursors offers a controlled route to materials with specific phases, morphologies, and sizes. The decomposition pathway is a multi-step process dictated by temperature, atmosphere, and the specific composition of the precursor.
The decomposition process typically begins at lower temperatures with the dissociation and removal of the hydrazine ligands. rsc.org Hydrazine can also act as a reducing agent during this process, facilitating the reduction of Cu(II) to Cu(I) or even Cu(0). nih.gov For instance, the use of hydrazine to reduce copper hydroxide (B78521) nanoparticles leads to the formation of copper(I) oxide (Cu₂O). nih.gov
At higher temperatures, the sulfate component of the precursor begins to decompose. The thermal behavior of copper sulfate itself involves multiple phase transitions. For example, the decomposition of copper hydroxide sulfate (Cu₄(OH)₆SO₄) occurs in two main stages: dehydroxylation followed by the decomposition of the resulting copper oxysulfate. x-mol.net In an oxidizing atmosphere (air), the thermal decomposition of copper-sulfur-containing precursors can lead to the formation of various intermediates, including copper sulfides (Cu₂S, Cu₁.₈S), copper sulfate (CuSO₄), and copper oxysulfate (CuO·CuSO₄), before ultimately yielding copper oxides (CuO, Cu₂O) at temperatures above 900°C. chalcogen.ro In an inert atmosphere, the formation of sulfate and oxysulfate intermediates is suppressed. chalcogen.ro
By carefully controlling the decomposition conditions, it is possible to direct the reaction toward a desired final product. Hydrothermal methods, in particular, allow for the synthesis of complex nanostructures by leveraging the effects of pressure and solvent on the reaction pathway. The use of hydrazine-based liquid precursors has proven effective in forming complex materials like kesterite Cu₂ZnSn(Se,S)₄ (CZTSSe) for photovoltaic applications, where hydrazine is removed during a mild thermal annealing step. rsc.org
| Precursor System | Temperature Range | Observed Event / Product Formation | Atmosphere | Reference |
|---|---|---|---|---|
| Cu-Sn-Zn-S-Se in Hydrazine | Mild Annealing | Removal of hydrazine spacers; formation of Cu₂Sn(S,Se)₃ and then CZTSSe. | Inert | rsc.org |
| Copper Sulfide (CuS) | 200-300°C | Release of SO₂; formation of Cu₂S and Cu₁.₈S. | Air | chalcogen.ro |
| Copper Sulfide (CuS) | 400-600°C | Exothermic conversion to copper sulfate and oxysulfate. | Air | chalcogen.ro |
| Copper Sulfide (CuS) | > 900°C | Decomposition of sulfates to form CuO. | Air | chalcogen.ro |
| Copper Hydroxide Sulfate (Cu₄(OH)₆SO₄) | ~300-450°C | First stage: Dehydroxylation. | Not specified | x-mol.net |
| Copper Hydroxide Sulfate (Cu₄(OH)₆SO₄) | ~600-750°C | Second stage: Decomposition of copper oxysulfate. | Not specified | x-mol.net |
Kinetic Studies and Reaction Rate Determination in Copper-Hydrazine Systems
Understanding the reaction kinetics of copper-hydrazine systems is crucial for controlling reaction outcomes and optimizing catalytic processes. researchgate.net Kinetic studies typically involve monitoring the concentration of reactants or products over time to determine the reaction rate, order, and rate constants.
For the copper(II)-catalyzed oxidation of hydrazine by hydrogen peroxide, the reaction rate has been determined by measuring the volume of nitrogen gas evolved. dtic.mil These studies established a rate law that is first order in both copper(II) and hydrogen peroxide, but zero order with respect to hydrazine. This indicates that the reaction of the copper-hydrazine complex with hydrogen peroxide is the slow, rate-determining step, and the complex is formed rapidly in a pre-equilibrium step. dtic.mildtic.mil
In the case of the copper-catalyzed oxidation of hydrazine by peroxydisulfate in an acidic solution, the rate law is more complex, showing a second-order dependence on the total copper(II) concentration and a dependence on the hydrogen ion concentration. rsc.org The determined rate law is expressed as: -d[S₂O₈²⁻]/dt = kKₕ[Cuᴵᴵ]² / (Kₕ + [H⁺]) where Kₕ is the hydrolysis constant of Cu²⁺. This intricate rate law suggests a mechanism involving both Cu²⁺ and its hydrolyzed form, CuOH⁺, in the activated complex. rsc.org
| System | Rate Law | Determined Rate Constants (k) | Reference |
|---|---|---|---|
| N₂H₄ + H₂O₂ (Cu(II) catalyzed) | Rate = k[Cu(II)][H₂O₂] | Not explicitly stated in text, but reaction is noted as much faster than uncatalyzed. | dtic.mildtic.mil |
| N₂H₄ + S₂O₈²⁻ (Cu(II) catalyzed) | Rate = kKₕ[Cuᴵᴵ]² / (Kₕ + [H⁺]) | k = 8.8 ± 0.8 min⁻¹ at 35°C k = 13.1 ± 1.4 min⁻¹ at 40°C k = 17.2 ± 1.3 min⁻¹ at 45°C | rsc.org |
Future Perspectives and Unexplored Research Avenues in Copper Hydrazine Sulfate Chemistry
Bridging Fundamental Understanding with Applied Innovations
A deeper comprehension of the fundamental chemistry of the copper-hydrazine-sulfate system is paramount to unlocking its full application potential. Future research should prioritize elucidating the complex interplay between the copper(I)/copper(II) redox couple, the coordinating and reducing properties of hydrazine (B178648), and the role of the sulfate (B86663) anion in stabilizing specific coordination geometries. Key areas for investigation include the kinetics and thermodynamics of complex formation, the electronic structure of the resulting compounds, and the reaction mechanisms that govern their transformations.
By building a robust theoretical and experimental foundation, researchers can more effectively design and tailor copper-hydrazine-sulfate compounds for specific applications. For instance, a thorough understanding of the electronic properties could inform the development of novel semiconductors or photoluminescent materials. Similarly, detailed knowledge of the coordination environment around the copper center is crucial for designing efficient and selective catalysts. The practical applications of such fundamental knowledge are vast, ranging from electronics and materials science to industrial catalysis and environmental remediation.
Identification of Emerging Synthesis and Characterization Paradigms for Copper(I) Hydrazine Sulfate
The synthesis of pure, well-defined copper(I) hydrazine sulfate compounds remains a significant challenge due to the propensity for oxidation of copper(I) and the complex reactivity of hydrazine. Future research is expected to move beyond traditional precipitation methods and explore more sophisticated synthesis strategies.
Emerging Synthesis Techniques:
| Synthesis Technique | Description | Potential Advantages |
| Solvothermal/Hydrothermal Synthesis | Reactions are carried out in a closed vessel using a solvent at elevated temperature and pressure. | Control over crystal size and morphology, potential for novel phases. |
| Microwave-Assisted Synthesis | Utilizes microwave radiation to rapidly heat the reaction mixture. | Accelerated reaction rates, improved product yields, and enhanced purity. |
| Sonochemical Synthesis | Employs high-intensity ultrasound to induce chemical reactions. | Formation of nanostructured materials with unique properties. |
| Single-Source Precursor Decomposition | A pre-synthesized complex containing all the desired elements is decomposed under controlled conditions. | Stoichiometric control and formation of uniform materials. |
Advanced characterization techniques will be indispensable for understanding the structure and properties of these novel materials. While traditional methods like X-ray diffraction (XRD) and infrared (IR) spectroscopy will remain important, a deeper level of characterization can be achieved with more advanced techniques.
Advanced Characterization Techniques:
| Characterization Technique | Information Provided |
| X-ray Photoelectron Spectroscopy (XPS) | Determination of the oxidation state of copper and the chemical environment of the constituent elements. |
| Extended X-ray Absorption Fine Structure (EXAFS) | Detailed information about the local coordination environment of the copper atoms. |
| In-situ/Operando Spectroscopy | Real-time monitoring of structural and electronic changes during synthesis or catalytic reactions. |
| Computational Modeling (e.g., DFT) | Theoretical prediction of stable structures, electronic properties, and reaction pathways. |
Prospects for Novel Catalytic Cycles and Advanced Functional Materials Development
The unique electronic configuration of copper(I) and the presence of the versatile hydrazine ligand suggest that copper(I) hydrazine sulfate complexes could exhibit interesting catalytic activity. Future research should explore their potential in a variety of organic transformations.
Potential Catalytic Applications:
Atom Transfer Radical Polymerization (ATRP): Copper(I) complexes are well-known catalysts for ATRP, a controlled polymerization technique. The specific ligand environment provided by hydrazine and sulfate could offer new avenues for controlling polymer chain growth and architecture.
Click Chemistry: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry. Novel copper(I) hydrazine sulfate complexes could serve as efficient catalysts for these reactions, potentially with unique solubility or reactivity profiles.
Cross-Coupling Reactions: Copper-catalyzed cross-coupling reactions are important for the formation of carbon-carbon and carbon-heteroatom bonds. The development of new copper(I) hydrazine sulfate catalysts could lead to more efficient and sustainable synthetic methodologies.
Beyond catalysis, the development of advanced functional materials based on copper-hydrazine-sulfate chemistry is a promising research direction. The combination of an electronically active metal center, a bridging ligand, and a counter-ion could lead to materials with interesting optical, electronic, or magnetic properties. Potential areas of exploration include the synthesis of coordination polymers and metal-organic frameworks (MOFs) with applications in gas storage, separation, and sensing.
Integration with Sustainable Chemical Processes and Environmental Remediation Strategies
In an era of increasing environmental awareness, the development of sustainable chemical processes is of utmost importance. Copper-hydrazine-sulfate chemistry can contribute to this goal in several ways. Copper is an abundant and relatively inexpensive metal, making it an attractive alternative to precious metal catalysts. Hydrazine, while requiring careful handling, is a powerful reducing agent that can be used in processes that minimize waste generation.
One of the most promising areas for the application of copper-hydrazine-sulfate compounds is in environmental remediation. The reductive properties of hydrazine, coupled with the catalytic activity of copper, could be harnessed for the degradation of organic pollutants in wastewater. For example, Fenton-like processes involving copper and a reducing agent can generate highly reactive hydroxyl radicals that can mineralize a wide range of organic contaminants.
Furthermore, the ability of hydrazine to reduce certain toxic metal ions to their elemental form or less toxic oxidation states opens up possibilities for the remediation of heavy metal contamination. scientific.net For instance, hydrazine sulfate has been investigated for the reduction of Cr(VI) to the less harmful Cr(III). scientific.net The presence of copper could potentially enhance the efficiency of such processes. Future research should focus on developing stable and recyclable copper-hydrazine-sulfate-based catalysts for these environmental applications, ensuring that the remediation process itself does not introduce new environmental concerns.
Q & A
Q. How can copper coordination complexes be synthesized using copper sulfate and hydrazine?
Answer: Copper coordination complexes are synthesized by reducing copper sulfate (CuSO₄) with hydrazine hydrate (N₂H₄·H₂O). A typical procedure involves:
- Dissolving CuSO₄ in water to form a blue solution.
- Adding hydrazine hydrate dropwise under stirring, which reduces Cu²⁺ to Cu⁺ or metallic Cu.
- Observing color changes (blue → yellow → brown) indicating nanoparticle formation .
- Isolating the complex via filtration or centrifugation. Quantitative analysis of sulfate ions can be performed gravimetrically using barium chloride .
Q. What analytical methods are used to determine sulfate ions in copper-based compounds?
Answer:
- Gravimetric analysis : Precipitation of sulfate as BaSO₄ using BaCl₂, followed by filtration and mass measurement .
- Flame tests : Identification of Cu²⁺ via green flame emission.
- UV-Vis spectroscopy : Monitoring absorbance peaks (e.g., 580 nm for Cu nanoparticles) .
- Ion-selective electrodes : For quantifying sulfate concentrations in solution .
Q. What is the role of hydrazine in reducing copper ions during synthesis?
Answer: Hydrazine acts as a strong reducing agent, donating electrons to reduce Cu²⁺ to Cu⁺ or metallic Cu. For example:
- In acidic conditions: .
- In alkaline conditions: Hydrazine facilitates the formation of Cu-Cu₂O core-shell nanoparticles, confirmed by UV-Vis peaks at 243 nm (Cu₂O) and 630 nm (CuO) .
Advanced Research Questions
Q. How can hydrazine hydrate concentration be optimized to synthesize copper oxide nanoparticles without precipitation?
Answer: Optimal conditions for synthesizing CuO nanoparticles include:
- Molar ratio : 0.5 mL hydrazine hydrate per 10 mL of 0.10 M CuSO₄ solution.
- Temperature : 60°C with continuous stirring for 60 minutes.
- Key observations : Deviation from the 0.5 mL ratio leads to precipitation (excess hydrazine) or incomplete reduction (insufficient hydrazine) .
| Parameter | Optimal Value | Effect of Deviation |
|---|---|---|
| Hydrazine volume | 0.5 mL | Precipitate forms if exceeded |
| Stirring duration | 60 minutes | Incomplete nanoparticle growth |
| Temperature | 60°C | Slower reaction below 50°C |
Q. Why do clinical studies on hydrazine sulfate show contradictory efficacy in cancer treatment?
Answer: Contradictions arise from:
- Study design : Early trials (1970s) reported subjective benefits (e.g., reduced weight loss), while randomized trials (1990s) found no tumor regression .
- Mechanistic limitations : Hydrazine sulfate inhibits gluconeogenesis but lacks direct antitumor activity .
- Patient variability : Mixed responses in advanced colorectal cancer trials, with trends toward poorer survival in hydrazine groups .
- Confounding therapies : Some studies combined hydrazine with chemotherapy, complicating efficacy attribution .
Q. What spectroscopic techniques confirm the formation of Cu-Cu₂O core-shell nanoparticles?
Answer:
- UV-Vis spectroscopy : Peaks at 243 nm (Cu₂O shell) and 630 nm (CuO surface oxidation) .
- X-ray diffraction (XRD) : Distinct crystallographic phases for Cu (JCPDS 04-0836) and Cu₂O (JCPDS 05-0667).
- Transmission electron microscopy (TEM) : Direct imaging of core-shell structures and particle size distribution (e.g., 20–50 nm) .
Q. How do regulatory guidelines impact hydrazine handling in laboratory settings?
Answer:
- OSHA/NIOSH : Ceiling exposure limit = 0.03 ppm (2-hour maximum). IDLH = 50 ppm .
- EPA : Reportable Quantity (RQ) = 1 lb for environmental releases .
- Waste disposal : Hydrazine sulfate is classified as a Hazardous Constituent (U133) under RCRA .
- Safety protocols : Use fume hoods, personal protective equipment (PPE), and neutralization with oxidizing agents (e.g., KMnO₄).
Data Contradiction Analysis
Example : Inconsistent clinical outcomes for hydrazine sulfate in cancer:
- Subjective benefits : 70% of patients reported improved appetite and weight stabilization .
- Objective outcomes : No significant tumor shrinkage in randomized trials .
- Resolution : Hydrazine may alleviate cachexia but lacks cytotoxic effects, necessitating combination therapies for antitumor efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
